molecular formula C18H19N3O2 B2863170 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941987-86-6

1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2863170
CAS No.: 941987-86-6
M. Wt: 309.369
InChI Key: FNAUHVYFMNODSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic urea derivative featuring a 4-methoxybenzyl group and a 1-methylindole moiety. Urea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21-12-16(15-5-3-4-6-17(15)21)20-18(22)19-11-13-7-9-14(23-2)10-8-13/h3-10,12H,11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAUHVYFMNODSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-methoxybenzyl isocyanate with 1-methyl-1H-indole-3-amine. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group in the benzyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea

  • Structural Differences : The 4-methoxybenzyl group is replaced with a 3-chloro-4-fluorophenyl ring.
  • Molecular Weight : 317.748 g/mol (vs. ~350–360 g/mol estimated for the parent compound) .
  • Key Properties: Electronegative substituents (Cl, F) may increase binding affinity to hydrophobic pockets but reduce solubility. No direct toxicity data reported, but halogenated analogs often exhibit altered metabolic stability.

3-{1-[(2-Aminopyridin-4-yl)methyl]indol-4-yl}-1-(5-bromo-2-methoxyphenyl)urea

  • Structural Differences: Incorporates a bromo-methoxyphenyl group and an aminopyridinylmethyl-indole.
  • The aminopyridine group may improve hydrogen-bonding interactions with targets like kinases .

1-(4-Methoxybenzyl)-3-(5-(3-methoxyphenyl)pyridin-2-yl)urea (Compound 47)

  • Structural Differences : Replaces the indole with a 5-(3-methoxyphenyl)pyridin-2-yl group.
  • Molecular Weight : 351 g/mol (EI-MS) .
  • Spectroscopic Data :
    • ¹H-NMR : δ 4.43 ppm (methoxybenzyl protons), 7.21–8.69 ppm (aromatic protons) .
    • Biological Relevance : Pyridine rings often enhance metabolic stability compared to indoles .

1-(6-Chloro-o-tolyl)-3-(4-methoxybenzyl)-3-(2-(pyrrolidinyl)ethyl)urea Hydrochloride

  • Structural Differences : Adds a pyrrolidinylethyl chain and chloro-tolyl group.
  • Toxicity :
    • LD₅₀ (rat, intraperitoneal): 72 mg/kg; LD₅₀ (mouse, subcutaneous): 145 mg/kg .
    • Safety Profile: High toxicity due to the pyrrolidinyl group and chloro substituent, which may increase reactivity with biological nucleophiles .

1,1-Diethyl-3-(4-methoxybenzoyl)thiourea

  • Structural Differences : Thiourea replaces urea, with a diethyl group and methoxybenzoyl moiety.
  • Key Properties: Thioureas exhibit stronger hydrogen-bonding capacity but lower metabolic stability than ureas .

Spectroscopic Characterization

  • ¹H-NMR : Methoxybenzyl protons resonate near δ 4.43 ppm, while indole protons appear between δ 7.2–8.7 ppm .
  • EI-MS : Molecular ion peaks confirm molecular weights (e.g., m/z 351 for Compound 47) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.